4-Bromo-5-iodopyrimidine
Overview
Description
4-Bromo-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2BrIN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-iodopyrimidine can be synthesized through several methods. One common approach involves the halogenation of pyrimidine derivatives. For instance, 5-bromo-2-chloropyrimidine can be reacted with hydroiodic acid to yield this compound . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimized versions of the laboratory methods, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: It is a useful intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Mizoroki-Heck reactions
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids and Alkynylzincs: Common reagents in these reactions.
Major Products:
Substituted Pyrimidine Compounds: These reactions yield various substituted pyrimidine derivatives, which are valuable in different applications.
Scientific Research Applications
4-Bromo-5-iodopyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodopyrimidine is primarily related to its ability to participate in various chemical reactions. The presence of bromine and iodine atoms makes it a versatile intermediate in synthetic chemistry. These halogens can be selectively replaced or modified, allowing for the creation of a wide range of derivatives with specific properties and functions .
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with similar reactivity and applications.
5-Bromo-2,4-dichloropyrimidine: Used in similar synthetic applications but with different halogen substitutions.
Uniqueness: 4-Bromo-5-iodopyrimidine is unique due to its specific halogenation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of specialized compounds for research and industrial applications .
Properties
IUPAC Name |
4-bromo-5-iodopyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNZWLYQCGIJON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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